2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
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Description
2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, also known as CCG-63802, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the isoquinolinone family and has a molecular weight of 427.97 g/mol.
Scientific Research Applications
Organic Synthesis Techniques
Isoquinoline derivatives are pivotal in developing synthetic methodologies due to their relevance in pharmaceuticals and natural products. For instance, the study by Muramatsu et al. (2013) introduced a mild and efficient method for the sp^3 C-H bond arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation. This technique facilitates the facile synthesis of various arylation products, demonstrating the versatility of isoquinoline derivatives in synthetic chemistry Muramatsu, Nakano, & Li, 2013.
Antimicrobial and Antitumor Applications
Isoquinoline derivatives have shown significant antimicrobial and antitumor activities. Desai et al. (2011) synthesized a series of compounds involving isoquinoline and evaluated their antimicrobial efficacy against various bacterial and fungal strains, highlighting the potential of isoquinoline derivatives in developing new antimicrobial agents Desai, Dodiya, & Shihory, 2011. Additionally, Cheon et al. (1999) explored the in vitro antitumor activity of 3-arylisoquinolin-1(2H)-ones, revealing their potential as bioisosteres for clinical cancer treatment compounds Cheon, Lee, Chung, Choi, Cho, & Kim, 1999.
Corrosion Inhibition
The study of isoquinoline derivatives extends to materials science, particularly in corrosion inhibition. Kadhim et al. (2017) evaluated the corrosion inhibition properties of 2-Methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one on mild steel, demonstrating the importance of nitrogen content in the inhibitor's effectiveness. This research opens avenues for using isoquinoline derivatives in protecting metals against corrosion Kadhim et al., 2017.
properties
IUPAC Name |
2-benzyl-5-[(2-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c24-21-11-5-4-9-18(21)16-27-22-12-6-10-20-19(22)13-14-25(23(20)26)15-17-7-2-1-3-8-17/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDWXRDSJIMBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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